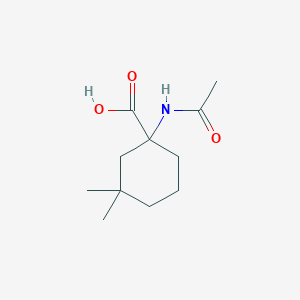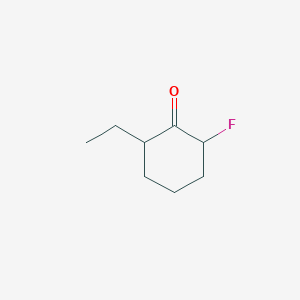
2-Ethyl-6-fluorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-fluorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group and a fluorine atom attached to the cyclohexane ring, along with a ketone functional group at the first position. The molecular formula of this compound is C8H13FO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorocyclohexan-1-one can be achieved through various synthetic routes. One common method involves the fluorination of 2-ethylcyclohexanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-ethylcyclohexanone in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-fluorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-fluorocyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-fluorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the ketone group allows the compound to participate in various biochemical reactions. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the ketone group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylcyclohexanone: Lacks the fluorine atom, making it less lipophilic and potentially less metabolically stable.
6-Fluorocyclohexanone: Lacks the ethyl group, which may affect its reactivity and interactions with other molecules.
2-Methyl-6-fluorocyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
2-Ethyl-6-fluorocyclohexan-1-one is unique due to the combination of the ethyl group, fluorine atom, and ketone functional group. This combination imparts specific chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13FO |
|---|---|
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
2-ethyl-6-fluorocyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-2-6-4-3-5-7(9)8(6)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ZSDFYZLNCSPVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


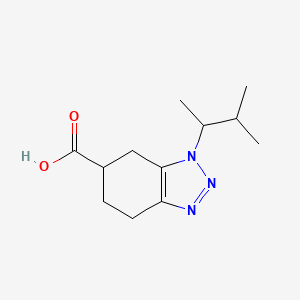

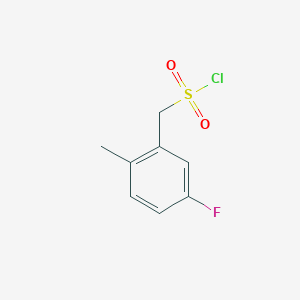
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

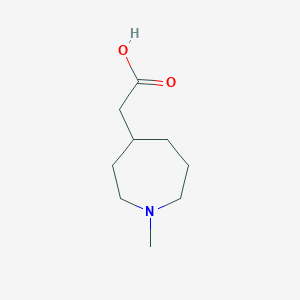
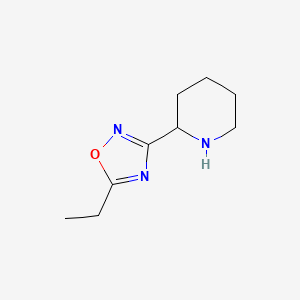
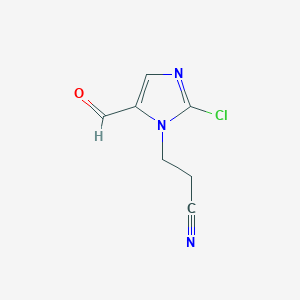
![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)

![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)

